Eupalinolide B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H30O9 |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

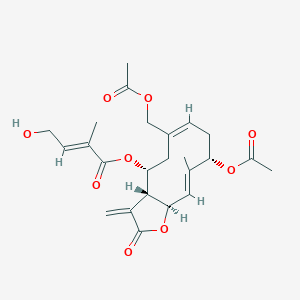

[(3aR,4R,6E,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |

InChI |

InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3/b13-8+,14-10+,18-6+/t19-,20+,21+,22-/m0/s1 |

InChI Key |

HPWMABTYJYZFLK-QKEMMMBMSA-N |

Isomeric SMILES |

C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C\C[C@@H]1OC(=O)C)/COC(=O)C)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 |

Canonical SMILES |

CC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2 |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure and properties of Eupalinolide B

An In-depth Analysis of the Chemical Structure and Biological Properties of a Promising Sesquiterpenoid Lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide B is a naturally occurring sesquiterpenoid lactone of the germacrane class, first isolated from the plant Eupatorium lindleyanum. This comprehensive technical guide provides a detailed overview of its chemical structure, physicochemical properties, and diverse biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound possesses a complex molecular architecture characteristic of germacrane sesquiterpenoids. Its structure features a 10-membered carbocyclic ring fused to a γ-lactone ring.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₄H₃₀O₉ | [1] |

| Molecular Weight | 462.49 g/mol | [1] |

| IUPAC Name | (3aR,4R,6E,9S,10E,11aR)-9-acetoxy-6-(acetoxymethyl)-10-methyl-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (E)-4-hydroxy-2-methylbut-2-enoate | [1] |

| SMILES Notation | C/C(C(=O)O[C@H]1C/C(=C\CO)/C--INVALID-LINK--/C(C)=C/[C@H]2[C@H]1C(=C)C(=O)O2)C(=O)C | [1] |

| Physical Appearance | Colorless oil or white to off-white crystalline powder | |

| Solubility | Soluble in DMSO (≥41.8 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Methanol, and Ethanol. | [2] |

| Storage | Store at -20°C |

Biological Activities and Therapeutic Potential

This compound has demonstrated a wide spectrum of biological activities, with significant potential in oncology and inflammatory diseases. Its mechanisms of action are multifaceted, often involving the modulation of key cellular signaling pathways.

Anticancer Activity

This compound exhibits potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines. Its anticancer mechanisms include the induction of apoptosis, ferroptosis, and the inhibition of cell migration and invasion.[3][4]

Table 2: In Vitro Anticancer Activity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| TU686 | Laryngeal Cancer | 6.73 | |

| TU212 | Laryngeal Cancer | 1.03 | |

| M4e | Laryngeal Cancer | 3.12 | |

| AMC-HN-8 | Laryngeal Cancer | 2.13 | |

| Hep-2 | Laryngeal Cancer | 9.07 | |

| LCC | Laryngeal Cancer | 4.20 | |

| MiaPaCa-2 | Pancreatic Cancer | Potent Inhibition (Specific IC₅₀ not provided) | [5] |

| PANC-1 | Pancreatic Cancer | Potent Inhibition (Specific IC₅₀ not provided) | [5] |

| PL-45 | Pancreatic Cancer | Potent Inhibition (Specific IC₅₀ not provided) | [5] |

| SMMC-7721 | Hepatocellular Carcinoma | Significant growth inhibition at 6-24 µM | [3] |

| HCCLM3 | Hepatocellular Carcinoma | Significant growth inhibition at 6-24 µM | [3] |

| A549 | Lung Cancer | Displayed potential anti-proliferative activity | |

| P388 | Leukemia | Displayed potential anti-proliferative activity |

Anti-inflammatory Activity

This compound has shown significant anti-inflammatory properties. It inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages with an IC₅₀ value of 2.24 µM. This effect is partly mediated through the inhibition of the NF-κB signaling pathway.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical intracellular signaling pathways.

ROS-ER-JNK Signaling Pathway

In hepatic carcinoma cells, this compound induces the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and subsequent activation of the JNK signaling pathway.[3] This cascade plays a crucial role in its anti-migratory effects.

NF-κB Signaling Pathway

This compound inhibits the activation of the NF-κB pathway, a key regulator of inflammation. It prevents the phosphorylation and subsequent degradation of IκBα, thereby retaining the NF-κB p65 subunit in the cytoplasm and preventing the transcription of pro-inflammatory genes.

AMPK/mTOR/ULK-1 Signaling Axis

In the context of rheumatoid arthritis, this compound has been shown to promote apoptosis and autophagy in fibroblast-like synoviocytes by regulating the AMPK/mTOR/ULK-1 signaling axis.

Experimental Protocols

This section provides an overview of common experimental methodologies used to evaluate the biological activities of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-50 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on cell migration.

-

Cell Seeding: Grow cells in a 6-well plate to form a confluent monolayer.

-

Scratch Creation: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.

-

Washing: Wash the cells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing different concentrations of this compound.

-

Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a microscope.

-

Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Transwell Migration Assay

This assay quantifies the migratory capacity of cells.

-

Cell Preparation: Resuspend cells in serum-free medium.

-

Chamber Setup: Place 1 x 10⁵ cells in the upper chamber of a Transwell insert (8 µm pore size). Fill the lower chamber with a medium containing a chemoattractant (e.g., 10% FBS).

-

Treatment: Add this compound to the upper chamber at various concentrations.

-

Incubation: Incubate the plate at 37°C for 24-48 hours.

-

Cell Staining: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with crystal violet.

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and to study signaling pathways.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-JNK, JNK, p-IκBα, IκBα, p-p65, p65, p-AMPK, AMPK, p-mTOR, mTOR, p-ULK1, ULK1, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Apoptosis Analysis

This method quantifies the percentage of apoptotic cells.

-

Cell Treatment: Treat cells with this compound for a specified duration.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Cell Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Conclusion

This compound is a promising natural product with significant therapeutic potential, particularly in the areas of cancer and inflammatory diseases. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as ROS-ER-JNK, NF-κB, and AMPK/mTOR/ULK-1, makes it an attractive candidate for further preclinical and clinical investigation. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the pharmacological properties of this intriguing sesquiterpenoid lactone. Continued research into this compound is warranted to fully elucidate its therapeutic utility and to pave the way for its potential development as a novel therapeutic agent.

References

- 1. T cell transwell migration [bio-protocol.org]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Scratch Wound Healing Assay [bio-protocol.org]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Eupalinolide B: A Comprehensive Technical Guide on its Anti-Cancer Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide B, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a promising natural compound with potent anti-cancer properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's therapeutic effects against various cancer types, including pancreatic, laryngeal, and hepatic carcinomas. This document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the urgent development of novel and effective therapeutic strategies. Natural products have historically been a rich source of anti-cancer agents, offering unique chemical scaffolds and diverse mechanisms of action. This compound has demonstrated significant potential in pre-clinical studies by inhibiting cancer cell proliferation, migration, and invasion, and inducing various forms of programmed cell death. This guide aims to elucidate the intricate cellular and molecular pathways modulated by this compound, providing a foundation for future translational research and drug development.

Anti-Cancer Activity and Cellular Effects

This compound exerts a range of anti-cancer effects across different cancer cell lines. Its primary activities include the inhibition of cell viability and proliferation, suppression of cell migration and invasion, and the induction of programmed cell death.

Inhibition of Cell Viability and Proliferation

This compound has been shown to potently inhibit the proliferation of various cancer cell lines in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) values for this compound in several cancer cell lines are summarized in Table 1. In vivo studies using xenograft mouse models have further confirmed its anti-tumor activity, demonstrating a significant reduction in tumor growth and the expression of the proliferation marker Ki-67.[1][2]

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Laryngeal Cancer | TU686 | 6.73 | [2] |

| Laryngeal Cancer | TU212 | 1.03 | [2] |

| Laryngeal Cancer | M4e | 3.12 | [2] |

| Laryngeal Cancer | AMC-HN-8 | 2.13 | [2] |

| Laryngeal Cancer | Hep-2 | 9.07 | [2] |

| Laryngeal Cancer | LCC | 4.20 | [2] |

| Pancreatic Cancer | MiaPaCa-2 | Not specified, but significant inhibition at 0-10 µM | [3] |

| Pancreatic Cancer | PANC-1 | Not specified, but significant inhibition at 0-10 µM | [3] |

| Pancreatic Cancer | PL-45 | Not specified, but significant inhibition at 0-10 µM | [3] |

| Hepatic Carcinoma | SMMC-7721 | Significant inhibition at 6-24 µM | [3] |

| Hepatic Carcinoma | HCCLM3 | Significant inhibition at 6-24 µM | [3] |

Suppression of Cell Migration and Invasion

The metastatic spread of cancer is a major cause of mortality. This compound has been shown to inhibit the migratory and invasive capabilities of cancer cells.[1] Scratch and transwell assays have demonstrated a significant reduction in the motility of pancreatic cancer cells following treatment with this compound.[1]

Molecular Mechanisms of Action

This compound's anti-cancer effects are mediated through a complex interplay of multiple signaling pathways, leading to various forms of programmed cell death.

Induction of Programmed Cell Death

This compound induces cancer cell death through several distinct mechanisms, including apoptosis, ferroptosis, and a novel form of copper-dependent cell death known as cuproptosis.

This compound has been shown to induce apoptosis in pancreatic cancer cells, as evidenced by the cleavage of caspase 3, caspase 9, and poly ADP-ribose polymerase (PARP).[1] However, the pan-caspase inhibitor Z-Vad-FMK did not completely reverse this compound-induced cell death, suggesting the involvement of other cell death pathways.[1]

In hepatic carcinoma cells, this compound has been found to induce ferroptosis, a form of iron-dependent programmed cell death.[4] This is characterized by an increase in the expression of heme oxygenase-1 (HO-1).[4] Inhibition of HO-1 was able to rescue the cells from this compound-induced death.[4]

A recent and significant finding is the ability of this compound to induce cuproptosis in pancreatic cancer cells.[1][5] This novel cell death mechanism is triggered by an excess of intracellular copper. This compound disrupts copper homeostasis, leading to an accumulation of copper ions within the cells.[1][5] This overload of copper is believed to cause the aggregation of mitochondrial lipoylated proteins and the destabilization of iron-sulfur cluster proteins, ultimately leading to cell death.[1] Knockdown of FDX1, a key regulator of cuproptosis, was found to reverse the cytotoxic effects of this compound.[1] Furthermore, this compound enhances the cytotoxic effects of the copper ionophore elesclomol.[1][5]

Key Signaling Pathways

This compound modulates several critical signaling pathways involved in cancer cell survival, proliferation, and death.

A common thread across multiple studies is the induction of reactive oxygen species (ROS) by this compound in cancer cells.[1][3][4] The elevation of ROS levels appears to be a central event that triggers downstream signaling cascades leading to cell death. In pancreatic cancer, ROS generation is linked to the induction of cuproptosis.[1] In hepatic carcinoma, this compound activates the ROS-ER-JNK signaling pathway to inhibit cell migration.[3][4]

Figure 1: The ROS-ER-JNK signaling pathway activated by this compound.

The mitogen-activated protein kinase (MAPK) pathway is also implicated in the action of this compound. In pancreatic cancer cells, an increase in the phosphorylation of JNK (c-Jun N-terminal kinase) was observed following treatment.[1] However, inhibition of the JNK pathway did not completely abrogate this compound-induced cell death, suggesting the involvement of parallel pathways.[1]

In laryngeal cancer, this compound has been identified as a selective and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[2] LSD1 is an enzyme that is often overexpressed in malignant tumors and plays a role in tumor cell proliferation and migration.[2] By inhibiting LSD1, this compound increases the expression of H3K9me1 and H3K9me2, leading to the suppression of epithelial-mesenchymal transition (EMT) in laryngeal cancer cells.[2]

Figure 2: this compound as an inhibitor of the LSD1 pathway in laryngeal cancer.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of this compound.

Cell Viability Assay

-

Principle: To determine the effect of this compound on the viability and proliferation of cancer cells.

-

Method (CCK-8 Assay):

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated) cells.

-

Western Blot Analysis

-

Principle: To detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by this compound.

-

Method:

-

Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Flow Cytometry for Apoptosis Analysis

-

Principle: To quantify the percentage of apoptotic cells after treatment with this compound.

-

Method (Annexin V/PI Staining):

-

Harvest this compound-treated and control cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

-

In Vivo Xenograft Model

-

Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Method:

-

Subcutaneously inject cancer cells (e.g., PANC-1, TU212, SMMC-7721) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

Once the tumors reach a palpable size, randomize the mice into control and treatment groups.

-

Administer this compound (e.g., 25-50 mg/kg, intraperitoneally) or vehicle control to the respective groups at regular intervals.[3][4]

-

Monitor tumor volume and body weight throughout the experiment.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., H&E staining, immunohistochemistry for Ki-67).

-

Figure 3: A generalized experimental workflow for investigating the anti-cancer effects of this compound.

Conclusion and Future Directions

This compound is a promising natural product with multifaceted anti-cancer activities. Its ability to induce multiple forms of programmed cell death, particularly the novel mechanism of cuproptosis, and modulate key signaling pathways such as ROS generation and LSD1 inhibition, highlights its potential as a lead compound for the development of new cancer therapeutics.

Future research should focus on:

-

Optimizing drug delivery: Developing formulations to enhance the bioavailability and tumor-specific targeting of this compound.

-

Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies.

-

Clinical translation: Conducting further preclinical toxicology and pharmacokinetic studies to pave the way for clinical trials in cancer patients.

This technical guide provides a solid foundation for understanding the complex mechanisms of action of this compound. The continued exploration of this potent natural compound holds significant promise for advancing the fight against cancer.

References

- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Eupalinolide B: A Technical Guide to its Anti-Inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide B, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a promising natural product with potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, focusing on its molecular mechanisms, quantitative efficacy, and the experimental protocols used to elucidate its activity. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, immunology, and drug development.

Molecular Mechanisms of Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways implicated in the inflammatory response. The primary mechanisms identified to date include the inhibition of the NF-κB pathway and the modulation of the MAPK and AMPK/mTOR/ULK-1 signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

This compound has been shown to directly target and inhibit key components of this pathway. One of its identified direct targets is the ubiquitin-conjugating enzyme UBE2D3. By binding to UBE2D3, this compound inhibits the ubiquitination and subsequent degradation of IκBα. This stabilizes the IκBα/NF-κB complex in the cytoplasm, preventing NF-κB p65 translocation to the nucleus and suppressing the expression of downstream pro-inflammatory mediators.[1] Another reported target is TAK1, a crucial kinase upstream of the IKK complex.

The inhibition of the NF-κB pathway by this compound leads to a significant reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), as well as enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[1]

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of MAPK and AMPK/mTOR/ULK-1 Signaling Pathways

Mitogen-Activated Protein Kinases (MAPKs), including p38, JNK, and ERK, are critical signaling molecules that regulate the production of inflammatory mediators. This compound has been observed to modulate the phosphorylation of these MAPKs, although the precise effects can be cell-type dependent.[2]

In the context of rheumatoid arthritis, this compound has been shown to regulate the AMPK/mTOR/ULK-1 signaling axis. This pathway is crucial for cellular processes like apoptosis and autophagy. By activating AMPK and inhibiting mTOR, this compound promotes apoptosis and autophagy in fibroblast-like synoviocytes, which are key players in the pathology of rheumatoid arthritis.[3]

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory potency of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the available quantitative data.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

| Assay System | Cell Line | Inflammatory Stimulus | Measured Parameter | IC50 / % Inhibition | Reference |

| Nitric Oxide Production | RAW264.7 | LPS | NO | Not explicitly stated, but significant dose-dependent reduction | [4] |

| Pro-inflammatory Cytokines | RA-FLS | - | TNF-α, IL-1β, MCP-1 | Significant reduction in serum levels in vivo | [3] |

| Pro-inflammatory Genes | Gingival Tissue (in vivo) | Ligature-induced periodontitis | iNOS, CCL-2, COX-2, IL-1β, IL-6, TNF-α mRNA | Significant reduction | [1] |

| Anti-proliferative Activity | Laryngeal Cancer Cells | - | Cell Viability | IC50 values ranging from 1.03 to 9.07 µM | [5] |

Table 2: In Vivo Anti-Inflammatory Activity of this compound

| Animal Model | Species | Dosage | Measured Parameter | % Inhibition / Effect | Reference |

| Adjuvant-Induced Arthritis | Rat | Not specified | Paw Swelling, Arthritis Index | Significant reduction | [3] |

| Ligature-Induced Periodontitis | Mouse | Daily intraperitoneal injection | Alveolar Bone Resorption | Significant amelioration | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory effects of this compound.

LPS-Induced Inflammation in RAW264.7 Macrophages

This in vitro assay is a standard method for screening anti-inflammatory compounds.

Objective: To evaluate the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent for Nitric Oxide (NO) measurement

-

ELISA kits for TNF-α, IL-1β, and IL-6

-

Reagents for Western blotting (see protocol below)

Procedure:

-

Cell Culture: Culture RAW264.7 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed the cells in 96-well plates (for NO and cytokine assays) or 6-well plates (for Western blotting) at an appropriate density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (typically 1 µg/mL) for 24 hours.

-

Measurement of NO: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent according to the manufacturer's instructions.

-

Measurement of Cytokines: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using specific ELISA kits.

-

Western Blotting: Lyse the cells and perform Western blotting to analyze the expression and phosphorylation of key signaling proteins (e.g., p-p65, IκBα, p-p38, p-JNK).

Figure 2: Experimental workflow for the LPS-induced inflammation assay in RAW264.7 cells.

Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of test compounds.[6][7][8][9][10]

Objective: To assess the ability of this compound to reduce acute inflammation in a rodent model.

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% in saline)

-

This compound

-

Positive control drug (e.g., Indomethacin or Diclofenac)

-

Pletysmometer or digital calipers for measuring paw volume/thickness

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups (e.g., vehicle control, this compound treated, positive control).

-

Drug Administration: Administer this compound (intraperitoneally or orally) or the positive control drug to the respective groups. Administer the vehicle to the control group.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Figure 3: Experimental workflow for the carrageenan-induced paw edema model.

Western Blotting for Signaling Proteins

This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.[2][11][12][13]

Objective: To determine the effect of this compound on the expression and phosphorylation of proteins in inflammatory signaling pathways.

Materials:

-

Cell lysates from treated and untreated cells

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for target proteins, e.g., p-p65, IκBα, p-p38)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.

-

Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Separate the proteins based on molecular weight by running the samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This compound demonstrates significant anti-inflammatory properties through its multifaceted mechanism of action, primarily centered on the inhibition of the NF-κB signaling pathway and modulation of other key inflammatory cascades. The available quantitative data from both in vitro and in vivo studies support its potential as a therapeutic agent for inflammatory diseases. The detailed experimental protocols provided in this guide offer a framework for further investigation and validation of its anti-inflammatory effects. Future research should focus on elucidating its complete molecular target profile, conducting more extensive dose-response studies, and evaluating its efficacy and safety in preclinical models of various inflammatory conditions.

References

- 1. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leocarpinolide B attenuates LPS-induced inflammation on RAW264.7 macrophages by mediating NF-κB and Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Western blot protocol | Abcam [abcam.com]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]

Eupalinolide B: A Technical Guide to its Neuroprotective Properties

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide B (EB) is a bioactive sesquiterpene lactone isolated from the plant Eupatorium lindleyanum DC.[1][2] While extensively studied for its anti-inflammatory and anti-tumor properties, recent research has illuminated its significant potential as a neuroprotective agent.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's neuroprotective effects, focusing on its mechanisms of action, supportive quantitative data from key in vitro and in vivo studies, and detailed experimental protocols. The primary focus is on its efficacy in models of depression-related neurotoxicity and its role in mitigating neuroinflammation.[1][4]

In Vitro Neuroprotective Effects

The primary model for evaluating the in vitro neuroprotective capacity of this compound has been the corticosterone (CORT)-induced injury model in PC12 cells, which mimics neuronal damage associated with stress and depression.[1] In this model, this compound has demonstrated the ability to reverse CORT-induced neurotoxicity by promoting cell proliferation and reducing apoptosis and oxidative stress.[1]

Data Presentation: In Vitro Quantitative Data

The following table summarizes the key quantitative findings from studies on CORT-induced PC12 cells.

| Parameter | Model System | Treatment Concentration | Key Result | Reference |

| Cell Viability | Corticosterone-induced PC12 cells | 0.125-1 μM | Promoted cell proliferation and improved cell viability after 48 hours of treatment. | [2] |

| Apoptosis | Corticosterone-induced PC12 cells | Not specified | Decreased apoptosis. | [1] |

| Oxidative Stress | Corticosterone-induced PC12 cells | Not specified | Decreased oxidative stress markers. | [1] |

| Anti-inflammatory | LPS-stimulated RAW264.7 cells | 0-10 μM | Inhibited NO production with an IC50 value of 2.24 μM. | [2] |

Experimental Protocols

Pheochromocytoma (PC12) cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2. To induce neurotoxicity, cells are treated with a pre-determined concentration of corticosterone (e.g., 200 μM) for 24-48 hours. For neuroprotection studies, cells are pre-treated with various concentrations of this compound for a specified time (e.g., 2 hours) before the addition of corticosterone.[1][5]

Cell viability is quantified using a Cell Counting Kit-8 (CCK-8) or MTT assay. Following treatment, the assay reagent is added to each well and incubated according to the manufacturer's instructions. The absorbance is measured at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader. The results are typically expressed as a percentage of the control group.[5]

Intracellular reactive oxygen species (ROS) levels are measured using a fluorescent probe like 2',7'-dichlorofluorescein diacetate (DCFH-DA). The activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), along with levels of malondialdehyde (MDA), are determined using commercially available colorimetric assay kits according to the manufacturer's protocols.[5]

Visualization: In Vitro Experimental Workflow

Caption: General workflow for in vitro neuroprotection assays.

In Vivo Neuroprotective and Antidepressant Effects

This compound's neuroprotective effects have been validated in vivo using the chronic unpredictable mild stress (CUMS) rat model, a widely accepted paradigm for studying depression.[1] Treatment with this compound was found to alleviate depressive-like behaviors and restore hippocampal neurogenesis, which is often impaired in stress and depression.[1]

Data Presentation: In Vivo Quantitative Data

| Parameter | Model System | Dosage | Key Result | Reference | | :--- | :--- | :--- | :--- | | Depressive-like Behavior | CUMS Rats | 5-20 mg/kg (i.p.) | Alleviated depressive-like behaviors in sucrose preference, open field, and forced swim tests. |[1][2] | | Hippocampal Neurogenesis | CUMS Rats | 5-20 mg/kg (i.p.) | Increased the number of Ki67-positive (proliferating) and doublecortin-positive (immature neuron) cells in the dentate gyrus. |[1] | | Pathological Damage | CUMS Rats | 5-20 mg/kg (i.p.) | Attenuated hippocampal pathological damage. |[1] |

Experimental Protocols

Adult male rats are subjected to a series of varied, mild stressors for several consecutive weeks (e.g., 4-5 weeks). Stressors may include food and water deprivation, cage tilt, soiled cage, and altered light/dark cycles. A control group is handled identically but not exposed to the stressors. Successful induction of the model is typically confirmed by a significant decrease in sucrose preference.

-

Sucrose Preference Test (SPT): Measures anhedonia. Rats are given a free choice between two bottles (1% sucrose solution and water) for a defined period. The preference for sucrose is calculated as the percentage of sucrose solution consumed relative to total fluid intake.

-

Open Field Test (OFT): Assesses general locomotor activity and anxiety-like behavior. Rats are placed in an open arena, and parameters such as total distance traveled and time spent in the center are recorded.

-

Forced Swim Test (FST): Evaluates behavioral despair. Rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded as an indicator of depressive-like behavior.

Following behavioral tests, animals are euthanized, and brains are collected. Brain sections are prepared and stained with specific antibodies against Ki67 (a marker of cell proliferation) and doublecortin (DCX, a marker for neuroblasts and immature neurons). The number of positive cells in the dentate gyrus of the hippocampus is then quantified using microscopy and image analysis software.

Visualization: In Vivo Experimental Workflow

Caption: General workflow for in vivo CUMS model studies.

Molecular Mechanisms of Action

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways involved in cell survival, inflammation, and oxidative stress.

GSK-3β/β-catenin Signaling Pathway

A primary mechanism underlying the neuroprotective and antidepressant-like effects of this compound is the regulation of the Glycogen Synthase Kinase-3β (GSK-3β)/β-catenin pathway.[1] GSK-3β is a serine/threonine kinase that, when active, phosphorylates β-catenin, marking it for proteasomal degradation. The inhibition of GSK-3β allows β-catenin to accumulate, translocate to the nucleus, and activate transcription factors (TCF/LEF) that promote the expression of genes involved in neurogenesis and cell survival. This compound has been shown to inhibit GSK-3β activity, thereby activating this pro-survival pathway.[1]

References

- 1. This compound alleviates corticosterone-induced PC12 cell injury and improves depression-like behaviors in CUMS rats by regulating the GSK-3β/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Eupalinolide B: A Comprehensive Technical Review of a Promising Natural Product

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide B is a sesquiterpene lactone of the germacrane type that has been isolated from the plant Eupatorium lindleyanum. This natural product has garnered significant attention in the scientific community for its potent and diverse biological activities, particularly its anti-inflammatory and anticancer properties. This technical guide provides a comprehensive review of the current literature on this compound, covering its discovery, biological effects, and mechanisms of action. The information is presented to be a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Characterization

Note: A definitive, publicly accessible report on the total synthesis of this compound could not be identified in the current literature search. This suggests that a total synthesis may not have been published to date, which could be a significant area for future research in organic chemistry.

Biological Activity and Therapeutic Potential

This compound has demonstrated a wide range of pharmacological effects in preclinical studies. Its primary areas of investigation include anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory conditions.

-

Rheumatoid Arthritis: In animal models of rheumatoid arthritis, this compound has been shown to reduce hind paw swelling and the arthritis index. It also decreases the serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and MCP-1, and attenuates inflammatory cell infiltration, pannus formation, and synovial hyperplasia[1].

-

Periodontitis: this compound has been observed to ameliorate periodontal inflammation and alveolar bone resorption in mouse models of periodontitis[1].

-

Acute Lung Injury: The compound has shown protective effects in animal models of acute lung injury[1].

-

Mechanism of Anti-inflammatory Action: The anti-inflammatory effects of this compound are attributed to its ability to inhibit key inflammatory signaling pathways, including the NF-κB and MAPK pathways[1]. It has been shown to inhibit the production of nitric oxide (NO) in LPS-stimulated RAW264.7 cells with an IC50 value of 2.24 μM[1].

Anticancer Activity

This compound has emerged as a promising anticancer agent, demonstrating cytotoxicity against a variety of cancer cell lines.

-

Pancreatic Cancer: It inhibits the viability of pancreatic cancer cell lines MiaPaCa-2, PANC-1, and PL-45 more significantly than normal pancreatic cells[1]. Mechanistic studies suggest that its anticancer effect in pancreatic cancer involves the induction of apoptosis, elevation of reactive oxygen species (ROS), and disruption of copper homeostasis, potentially leading to a form of cell death known as cuproptosis[2].

-

Liver Cancer: this compound significantly inhibits the growth of human hepatocarcinoma cell lines SMMC-7721 and HCCLM3[1]. It also inhibits the migration of these cells via the activation of the ROS-ER-JNK signaling pathway[1].

-

Laryngeal Cancer: It has shown potent inhibitory activity against various laryngeal cancer cell lines.

-

Other Activities: this compound has also been reported to have potential therapeutic effects in relieving depression[1].

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| RAW264.7 | Macrophage (for NO inhibition) | 2.24 | NO production | [1] |

| SMMC-7721 | Human Hepatocarcinoma | - | Growth inhibition | [1] |

| HCCLM3 | Human Hepatocarcinoma | - | Growth inhibition | [1] |

| MiaPaCa-2 | Pancreatic Cancer | - | Cell viability | [1] |

| PANC-1 | Pancreatic Cancer | - | Cell viability | [1] |

| PL-45 | Pancreatic Cancer | - | Cell viability | [1] |

| Note: Specific IC50 values for all cell lines were not consistently available in the reviewed literature. |

Experimental Protocols

Isolation of this compound from Eupatorium lindleyanum**

A detailed experimental protocol for the isolation of this compound from Eupatorium lindleyanum is not available in the searched literature. However, a general procedure for the extraction of sesquiterpene lactones from plant material would typically involve the following steps:

-

Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature or with heating.

-

Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatography: The fraction containing the desired compounds is subjected to various chromatographic techniques for purification. This often includes column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT solution is added to each well and incubated for a few hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Western Blot Analysis for NF-κB and MAPK Signaling

Western blotting is used to detect specific proteins in a sample.

-

Cell Lysis: Cells treated with this compound are lysed to extract total proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-NF-κB p65, total p65, phospho-p38 MAPK, total p38).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways.

Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory activity of this compound is largely mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central regulators of inflammatory responses, and their inhibition leads to a decrease in the production of pro-inflammatory mediators.

Caption: this compound inhibits inflammatory responses by targeting the NF-κB and MAPK pathways.

Induction of ROS and Cuproptosis in Cancer Cells

In cancer cells, particularly pancreatic cancer, this compound has been shown to induce the production of reactive oxygen species (ROS) and disrupt copper homeostasis, leading to a novel form of cell death termed cuproptosis.

Caption: Anticancer mechanism of this compound involving ROS generation and cuproptosis.

Conclusion and Future Directions

This compound is a promising natural product with significant anti-inflammatory and anticancer potential. Its multifaceted mechanism of action, involving the modulation of key signaling pathways like NF-κB and MAPKs, and the induction of novel cell death mechanisms such as cuproptosis, makes it an attractive candidate for further drug development.

Future research should focus on several key areas:

-

Total Synthesis: The development of a total synthesis for this compound would be a significant advancement, enabling the production of larger quantities for extensive preclinical and clinical studies and allowing for the synthesis of analogs with improved efficacy and safety profiles.

-

Detailed Mechanistic Studies: Further elucidation of the molecular targets and signaling pathways affected by this compound will provide a more complete understanding of its therapeutic effects.

-

In Vivo Efficacy and Safety: Comprehensive in vivo studies are needed to evaluate the therapeutic efficacy, pharmacokinetic properties, and safety profile of this compound in various disease models.

-

Clinical Translation: Ultimately, the goal is to translate the promising preclinical findings into clinical applications for the treatment of inflammatory diseases and cancer.

References

The Potent Biological Activities of Sesquiterpene Lactones from Eupatorium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The genus Eupatorium, a member of the Asteraceae family, is a rich reservoir of bioactive secondary metabolites, among which sesquiterpene lactones stand out for their significant therapeutic potential. These complex terpenoid compounds have garnered considerable attention in the scientific community for their diverse pharmacological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. This technical guide provides an in-depth overview of the biological activities of sesquiterpene lactones derived from Eupatorium, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Cytotoxic Activity: A Promising Avenue for Anticancer Drug Discovery

Sesquiterpene lactones from various Eupatorium species have demonstrated potent cytotoxic effects against a range of cancer cell lines. This activity is often attributed to the presence of an α-methylene-γ-lactone moiety, which can undergo Michael addition with nucleophilic groups in biological macromolecules, thereby disrupting cellular processes.[1]

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activities of several sesquiterpene lactones isolated from Eupatorium and related genera. The data is presented as IC50 (half-maximal inhibitory concentration) or ED50 (median effective dose) values, providing a quantitative measure of their potency.

| Compound | Cell Line(s) | Activity (µg/mL) | Reference(s) |

| Eupatolide | KB, HeLa, EAC-E4 | ED50: 0.5 - 1.3 | [2] |

| Eupatoriopicrin | KB, HeLa, EAC-E4 | ED50: 0.5 - 1.3 | [2] |

| Eupalinolide J | MDA-MB-468, MDA-MB-231 | Significant suppression | [3] |

| Eupalinolide O | MDA-MB-468 | Induces apoptosis and cell cycle arrest | [4][5] |

| Costunolide | HCC1937, JIMT-1, L56Br-C1, MCF-7, SK-BR-3 | IC50: 2.0 - 6.2 µM | [1] |

| Eucannabinolide | L6 (rat skeletal myoblasts) | CC50: 7.8 ± 0.8 µM | [6] |

| Eupalinilides A-J | P-388, A-549 | Cytotoxic activity reported | [7] |

| Eupatoriopicrin | NTERA-2, MCF-7, HepG2 | Strong inhibition | [8] |

Anti-inflammatory Activity: Modulating Key Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases, and sesquiterpene lactones from Eupatorium have emerged as potent anti-inflammatory agents. Their mechanism of action often involves the inhibition of key pro-inflammatory signaling pathways, such as the NF-κB and MAPK pathways.

Quantitative Anti-inflammatory Data

The anti-inflammatory effects of Eupatorium sesquiterpene lactones have been quantified through various in vitro and in vivo assays. The table below presents key findings.

| Compound/Fraction | Assay | Model System | Key Results | Reference(s) |

| Sesquiterpenes Fraction | Xylene-induced ear edema | Mouse | 18.6% reduction (p < 0.05) | [9][10] |

| Eupalinolide L & M | TNF-α and IL-6 inhibition | LPS-stimulated RAW 264.7 cells | Significant reduction (p < 0.001) | [9][10] |

| Sesquiterpene Lactones from E. lindleyanum (SLEL) | IL-6, IL-1β, TNF-α inhibition | LPS-stimulated A549 cells | Significant suppression (p < 0.01) | [11] |

| Eupatoriopicrin | NO production inhibition | LPS-stimulated RAW 264.7 cells | IC50: 7.53 ± 0.28 µg/mL | [8] |

Signaling Pathways in Anti-inflammatory Action

Sesquiterpene lactones from Eupatorium lindleyanum have been shown to exert their anti-inflammatory effects by dually suppressing the PI3K-Akt and MAPK-NF-κB signaling pathways.[11] Lipopolysaccharide (LPS) stimulation of cells typically leads to the activation of these pathways, resulting in the production of pro-inflammatory cytokines. The sesquiterpene lactones intervene by inhibiting the phosphorylation of key proteins in these cascades.

References

- 1. Cytotoxic Sesquiterpene Lactones from Kauna lasiophthalma Griseb - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sesquiterpene lactones. Part XIII. Cytotoxic activity of eupatolide and eupatoriopicrin on human and animal malignant cells in tissue culture in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential Anti-inflammatory Sesquiterpene Lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Multi-Omics and Experimental Insights into the Protective Effects of Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. in Acute Lung Injury: Regulation of PI3K-Akt and MAPK-NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Eupalinolide B: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of Eupalinolide B, a sesquiterpenoid natural product. It includes key chemical and physical properties, detailed summaries of its biological activities, relevant experimental protocols, and visualizations of its known signaling pathways.

Core Compound Information

This compound is a germacrane sesquiterpene isolated from Eupatorium lindleyanum. It has garnered significant interest for its potent cytotoxic and anti-inflammatory activities.

| Property | Value | Source |

| CAS Number | 877822-40-7 | ChemFaces |

| (Note: A less common CAS number, 877822-41-8, has also been reported) | Sigma-Aldrich | |

| Molecular Weight | 462.49 g/mol | ChemFaces, AbMole BioScience |

| Molecular Formula | C₂₄H₃₀O₉ | ChemFaces, AbMole BioScience |

| Physical Description | Oil | ChemFaces |

| Purity | ≥98% | ChemFaces |

| Solubility | DMSO (≥41.8 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone | RayBiotech, ChemFaces |

| Storage | Store at -20°C, protect from light | AbMole BioScience, RayBiotech |

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological effects across various in vitro and in vivo models, primarily in the realms of oncology and inflammation.

Anticancer Activity

This compound exhibits potent cytotoxic effects against a range of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of multiple cell death pathways.

Key Anticancer Mechanisms:

-

Induction of Apoptosis: this compound has been shown to induce apoptosis in pancreatic cancer cells[1][2].

-

ROS Generation and Oxidative Stress: The compound elevates levels of reactive oxygen species (ROS), contributing to its cytotoxic effects[1][2][3].

-

Ferroptosis and Cuproptosis: In hepatic carcinoma, this compound induces ferroptosis mediated by endoplasmic reticulum (ER) stress[3]. Recent studies in pancreatic cancer suggest its involvement in cuproptosis, a form of regulated cell death dependent on copper[1][2].

-

Signaling Pathway Modulation: this compound influences several key signaling pathways implicated in cancer progression:

-

ROS-ER-JNK Pathway: Activation of this pathway is linked to the inhibition of migration in human hepatic carcinoma cells[3].

-

MAPK Pathway: The compound modulates the MAPK pathway, with a notable activation of JNK isoforms in pancreatic cancer[1].

-

NF-κB Pathway: this compound inhibits the nuclear transcription factor-κB (NF-κB) signaling pathway, a critical regulator of inflammation and cell survival[4][5].

-

Quantitative Cytotoxicity Data (IC₅₀ Values):

| Cell Line | Cancer Type | IC₅₀ Value | Exposure Time | Reference |

| SMMC-7721, HCCLM3 | Human Hepatocarcinoma | Not specified, but significant growth inhibition at 6-24 µM | 24-72 h | [5] |

| MiaPaCa-2, PANC-1, PL-45 | Pancreatic Cancer | More significant than in normal pancreatic cells (HPNE) | 24 h | [5] |

| RAW264.7 (LPS-stimulated) | Macrophage (inhibition of NO production) | 2.24 µM | 1 h | [5] |

Anti-inflammatory Activity

This compound demonstrates anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, it has been shown to decrease the production of nitric oxide (NO), a key inflammatory mediator.

Experimental Protocols

This section provides an overview of common experimental methodologies used to characterize the biological activity of this compound.

Cell Viability and Cytotoxicity Assays (MTT/CCK8)

These colorimetric assays are used to assess the effect of this compound on cell proliferation and viability.

-

Principle: Tetrazolium salts (MTT or WST-8 in CCK8) are reduced by metabolically active cells to form a colored formazan product. The amount of formazan is proportional to the number of viable cells.

-

General Protocol:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 8,000 cells per well) and allow them to adhere overnight[1].

-

Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, 72 hours)[6]. Include vehicle-only controls.

-

Add the MTT or CCK8 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

-

If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value[7].

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways affected by this compound.

-

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies.

-

General Protocol:

-

Treat cells with this compound for the desired time and at the appropriate concentration.

-

Lyse the cells to extract total protein and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-IκBα, IκBα, phospho-NF-κB p65, NF-κB p65, HSP70, LIAS) overnight at 4°C[1][4].

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Flow Cytometry for Apoptosis Analysis

This method is used to quantify the extent of apoptosis induced by this compound.

-

Principle: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like propidium iodide (PI) or 7-AAD (which enters late apoptotic and necrotic cells with compromised membranes).

-

General Protocol:

-

Treat cells with this compound.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorescently labeled Annexin V and the viability dye.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations[8].

-

In Vivo Xenograft Tumor Model

This model is used to evaluate the in vivo antitumor efficacy of this compound.

-

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the compound on tumor growth is monitored.

-

General Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., PANC-1) into the flank of nude mice[1].

-

Allow the tumors to grow to a palpable size.

-

Randomly assign the mice to treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal injection) or a vehicle control according to a predetermined schedule.

-

Measure tumor volume and mouse body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., H&E staining, immunohistochemistry for markers like Ki-67)[1].

-

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's activity.

Caption: this compound anticancer signaling pathways.

Caption: General workflow for in vitro cytotoxicity assay.

Caption: this compound inhibits the NF-κB signaling pathway.

References

- 1. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]

Eupalinolide B: A Technical Guide to Its Natural Sources, Isolation, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide B is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its abundance, detailed protocols for its isolation and purification, and a summary of its known mechanisms of action, with a focus on relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Quantitative Analysis

The primary natural source of this compound is the plant Eupatorium lindleyanum DC., a perennial herbaceous plant belonging to the Asteraceae family.[1][2][3][4][5][6] This plant has a history of use in traditional medicine for treating various ailments.[6]

Recent studies have focused on quantifying the concentration of this compound in different parts of Eupatorium lindleyanum to optimize harvesting and extraction processes. The distribution of this compound is not uniform throughout the plant, with the highest concentrations typically found in the flowers.

Table 1: Quantitative Analysis of this compound in Eupatorium lindleyanum DC.

| Plant Part | Average Concentration (mg/g) |

| Flowers | 12.681 ± 1.688 |

| Leaves | 5.469 ± 0.710 |

| Stems | 0.295 ± 0.082 |

Data sourced from a study by Wei et al. (2024), which analyzed six batches of Eupatorium lindleyanum DC. samples.

Experimental Protocols: Isolation and Purification

The isolation and purification of this compound from Eupatorium lindleyanum typically involves solvent extraction followed by chromatographic separation. High-speed counter-current chromatography (HSCCC) has been demonstrated to be an effective method for obtaining high-purity this compound.

Protocol 1: Preparative Isolation of this compound using HSCCC

1. Plant Material and Pre-treatment:

-

The aerial parts of Eupatorium lindleyanum DC. are collected and dried.

-

The dried plant material is powdered to a uniform consistency.

2. Extraction:

-

The powdered plant material is extracted with 95% ethanol at room temperature.

-

The ethanol extract is then concentrated under reduced pressure to yield a crude extract.

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction is enriched with this compound.

3. High-Speed Counter-Current Chromatography (HSCCC) Separation:

-

Instrumentation: A preparative HSCCC instrument equipped with a multi-layer coil column.

-

Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 1:4:2:3 (v/v/v/v) is prepared. The upper and lower phases are separated and degassed before use.

-

Sample Preparation: 540 mg of the dried n-butanol fraction is dissolved in 10 mL of a mixture of the upper and lower phases of the solvent system (1:1, v/v).

-

HSCCC Operation:

-

The coil column is first entirely filled with the upper phase (stationary phase).

-

The apparatus is then rotated at a specific speed (e.g., 900 rpm), while the lower phase (mobile phase) is pumped into the column at a flow rate of 2.0 mL/min.

-

After the system reaches hydrodynamic equilibrium, the sample solution is injected.

-

The effluent from the outlet of the column is continuously monitored with a UV detector at 254 nm.

-

Fractions are collected based on the elution profile.

-

4. Purification and Identification:

-

The fractions containing this compound are collected and the solvent is evaporated.

-

The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC).

-

The structure of the purified compound is confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

From 540 mg of the n-butanol fraction, this method can yield approximately 19.3 mg of this compound with a purity of 97.1%.[1][2]

Signaling Pathways and Mechanisms of Action

This compound has been shown to exert its biological effects through the modulation of several key signaling pathways, particularly those involved in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

This compound is a potent inhibitor of the NF-κB signaling pathway, a central regulator of inflammation.[6] Its mechanism of action involves the direct targeting of the ubiquitin-conjugating enzyme UBE2D3.[6]

-

Mechanism: this compound covalently binds to the Cys85 residue of UBE2D3, inhibiting its enzymatic activity.[6]

-

Downstream Effects: The inhibition of UBE2D3 prevents the ubiquitination and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[6] This leads to the stabilization of the IκBα/NF-κB complex in the cytoplasm, preventing the translocation of the p65 subunit of NF-κB to the nucleus.[6] Consequently, the transcription of pro-inflammatory genes, such as TNF-α, IL-1β, and IL-6, is suppressed.[6]

Induction of Apoptosis and Modulation of the ROS-ER-JNK Pathway

In the context of cancer, this compound has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[3][4] One of the key mechanisms involves the generation of reactive oxygen species (ROS) and the activation of the endoplasmic reticulum (ER) stress-mediated JNK signaling pathway.[4]

-

ROS Generation: this compound treatment leads to an increase in intracellular ROS levels.[3][4]

-

ER Stress and JNK Activation: The accumulation of ROS induces ER stress, which in turn activates the c-Jun N-terminal kinase (JNK) pathway.[4]

-

Apoptosis Induction: The sustained activation of the JNK pathway, coupled with the modulation of Bcl-2 family proteins (e.g., decreased Bcl-2 and increased Bax expression), leads to the activation of caspases and ultimately, apoptosis.[4]

Conclusion

This compound, a sesquiterpene lactone primarily sourced from Eupatorium lindleyanum, demonstrates significant potential as a therapeutic agent due to its potent anti-inflammatory and anti-cancer activities. The well-defined protocols for its isolation and the growing understanding of its molecular mechanisms of action provide a solid foundation for further research and development. This technical guide consolidates the current knowledge on this compound, offering a valuable starting point for scientists and researchers aiming to explore its full therapeutic potential. The detailed signaling pathways and experimental procedures outlined herein are intended to facilitate future investigations into this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of this compound in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Preliminary Cytotoxicity Screening of Eupalinolide B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide B, a sesquiterpene lactone isolated from Eupatorium lindleyanum DC., has emerged as a compound of significant interest in oncology research. Preliminary studies have demonstrated its potent cytotoxic effects against a range of cancer cell lines, suggesting its potential as a novel anti-cancer agent. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways.

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic activity of this compound has been evaluated against various cancer cell lines using different colorimetric assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) | Reference |

| TU686 | Laryngeal Cancer | MTT | Not Specified | 6.73 | [1] |

| TU212 | Laryngeal Cancer | MTT | Not Specified | 1.03 | [1] |

| M4e | Laryngeal Cancer | MTT | Not Specified | 3.12 | [1] |

| AMC-HN-8 | Laryngeal Cancer | MTT | Not Specified | 2.13 | [1] |

| Hep-2 | Laryngeal Cancer | MTT | Not Specified | 9.07 | [1] |

| LCC | Laryngeal Cancer | MTT | Not Specified | 4.20 | [1] |

| SMMC-7721 | Hepatic Carcinoma | CCK-8 | 48 h | Not explicitly stated in text, graphical representation suggests activity in the 6-24 µM range. | [2] |

| HCCLM3 | Hepatic Carcinoma | CCK-8 | 48 h | Not explicitly stated in text, graphical representation suggests activity in the 6-24 µM range. | [2] |

| MiaPaCa-2 | Pancreatic Cancer | CCK-8 | 24 h | Potent inhibition observed at concentrations up to 10 µM. | [3][4] |

| PANC-1 | Pancreatic Cancer | CCK-8 | 24 h | Potent inhibition observed at concentrations up to 10 µM. | [3][4] |

| PL-45 | Pancreatic Cancer | CCK-8 | 24 h | Potent inhibition observed at concentrations up to 10 µM. | [3][4] |

| RAW264.7 | Macrophage (used to assess anti-inflammatory activity) | Not Specified | 1 h | 2.24 (for NO production inhibition) | [4] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary cytotoxicity screening of this compound.

Cell Culture and Maintenance